4-Nitrophenyl cyanoacetate
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Overview
Description
4-Nitrophenyl cyanoacetate is an organic compound characterized by the presence of a nitro group attached to a phenyl ring, which is further connected to a cyanoacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-nitrophenyl cyanoacetate typically involves the condensation of 4-nitrophenol with cyanoacetic acid. This reaction is often carried out in the presence of a catalyst such as dicyclohexyl carbodiimide and 4-N,N-dimethylaminopyridine in a solvent like dimethylformamide . The reaction conditions usually involve stirring the mixture at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions: 4-Nitrophenyl cyanoacetate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The nitro group on the phenyl ring makes the compound susceptible to nucleophilic attack, leading to substitution reactions.
Condensation Reactions: The cyanoacetate moiety can participate in condensation reactions with aldehydes and ketones to form various heterocyclic compounds.
Reduction: The nitro group can be reduced to an amine under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium carbonate in methanol.
Condensation Reactions: Aldehydes or ketones in the presence of a base like piperidine.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products:
Nucleophilic Substitution: Substituted phenyl cyanoacetates.
Condensation Reactions: Various heterocyclic compounds.
Reduction: 4-Aminophenyl cyanoacetate.
Scientific Research Applications
4-Nitrophenyl cyanoacetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: Employed in the study of enzyme kinetics and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in the development of pharmaceutical agents due to its ability to form bioactive compounds.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 4-nitrophenyl cyanoacetate in various reactions involves the activation of the cyanoacetate moiety and the nitro group. The cyanoacetate moiety acts as a nucleophile, participating in condensation and substitution reactions. The nitro group, being an electron-withdrawing group, enhances the reactivity of the phenyl ring towards nucleophiles .
Comparison with Similar Compounds
4-Nitrophenyl Acetate: Similar structure but lacks the cyano group, making it less reactive in certain condensation reactions.
4-Nitrophenyl Methoxyacetate: Contains a methoxy group instead of a cyano group, altering its reactivity and applications.
4-Nitrophenyl Propionate: Another ester derivative with different reactivity due to the propionate group.
Uniqueness: 4-Nitrophenyl cyanoacetate is unique due to the presence of both the nitro and cyano groups, which confer distinct reactivity patterns and make it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
(4-nitrophenyl) 2-cyanoacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O4/c10-6-5-9(12)15-8-3-1-7(2-4-8)11(13)14/h1-4H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLRHIGCSVPDVGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00511767 |
Source
|
Record name | 4-Nitrophenyl cyanoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00511767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.15 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80256-92-4 |
Source
|
Record name | 4-Nitrophenyl cyanoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00511767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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